An In-depth Technical Guide to the Synthesis and Characterization of Mono(2-ethyl-5-oxohexyl) adipate
An In-depth Technical Guide to the Synthesis and Characterization of Mono(2-ethyl-5-oxohexyl) adipate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Mono(2-ethyl-5-oxohexyl) adipate, a significant metabolite of the plasticizer Di(2-ethylhexyl) adipate (DEHA). This document outlines a detailed, plausible synthetic protocol based on the Fischer esterification of adipic acid and the requisite, specially prepared alcohol, 2-ethyl-5-oxohexanol. Furthermore, it presents a thorough characterization profile of the target molecule, including predicted and literature-based data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
Mono(2-ethyl-5-oxohexyl) adipate is a primary oxidized metabolite of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer in various consumer products. The study of DEHA metabolites is crucial for human biomonitoring and understanding the toxicological implications of exposure to this common environmental contaminant. This guide serves as a technical resource for researchers and professionals involved in toxicology, drug metabolism, and analytical chemistry by providing a detailed methodology for the synthesis of this key metabolite, which can be used as an analytical standard, and its subsequent characterization.
Synthesis of Mono(2-ethyl-5-oxohexyl) adipate
The synthesis of Mono(2-ethyl-5-oxohexyl) adipate is achieved through a two-step process: first, the synthesis of the alcohol precursor, 2-ethyl-5-oxohexanol, followed by its esterification with adipic acid.
Synthesis of 2-ethyl-5-oxohexanol
The precursor alcohol, 2-ethyl-5-oxohexanol, is not readily commercially available and can be synthesized via the reduction of a suitable keto-acid or keto-ester. A plausible route involves the reduction of ethyl 2-ethyl-5-oxohexanoate.
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Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of ethyl 2-ethyl-5-oxohexanoate (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Reduction: The flask is cooled to 0 °C in an ice bath. A solution of lithium aluminium hydride (LiAlH₄) (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.
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Reaction Monitoring: The reaction is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting mixture is stirred for 30 minutes until a white precipitate forms.
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Isolation and Purification: The precipitate is removed by filtration and washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-ethyl-5-oxohexanol. The product can be further purified by vacuum distillation.
Synthesis of Mono(2-ethyl-5-oxohexyl) adipate via Fischer Esterification
The final product is synthesized by the acid-catalyzed esterification of adipic acid with the prepared 2-ethyl-5-oxohexanol. Controlling the stoichiometry is crucial to favor the formation of the monoester over the diester.
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Reaction Setup: A 250 mL round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer. The flask is charged with adipic acid (1 equivalent), 2-ethyl-5-oxohexanol (1.2 equivalents), toluene (as the azeotroping solvent), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
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Esterification: The reaction mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC until the consumption of the limiting reagent (adipic acid) is observed.
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Work-up: The reaction mixture is cooled to room temperature and transferred to a separatory funnel. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted adipic acid and the catalyst. The washing is repeated until no more gas evolution is observed. The organic layer is then washed with brine.
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Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, a mixture of the monoester and some diester, is purified by column chromatography on silica gel to isolate the pure Mono(2-ethyl-5-oxohexyl) adipate.
Characterization of Mono(2-ethyl-5-oxohexyl) adipate
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected results from key analytical techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₄O₅ |
| Molecular Weight | 272.34 g/mol |
| CAS Number | 134998-72-4 |
| IUPAC Name | 6-((2-ethyl-5-oxohexyl)oxy)-6-oxohexanoic acid |
Spectroscopic Data
The ¹H NMR spectrum is predicted to show characteristic signals for the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~4.0 | m | 2H | -O-CH₂- |
| ~2.5 | t | 2H | -CH₂-C(O)- (keto) |
| ~2.3 | t | 2H | -CH₂-COOH |
| ~2.1 | s | 3H | -C(O)-CH₃ |
| ~1.6 | m | 4H | -CH₂-CH₂-COOH & -CH₂-CH₂-C(O)- |
| ~1.5 | m | 1H | -CH(CH₂CH₃)- |
| ~1.3 | m | 4H | -CH₂-CH(CH₂CH₃)- & -CH₂-CH₂CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₃ |
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C=O (ketone) |
| ~178 | C=O (carboxylic acid) |
| ~173 | C=O (ester) |
| ~65 | -O-CH₂- |
| ~43 | -CH₂-C(O)- (keto) |
| ~41 | -CH(CH₂CH₃)- |
| ~34 | -CH₂-COOH |
| ~30 | -CH₂-CH(CH₂CH₃)- |
| ~29 | -C(O)-CH₃ |
| ~25 | -CH₂-CH₂-COOH |
| ~24 | -CH₂-CH₂-C(O)- |
| ~23 | -CH₂-CH₃ |
| ~11 | -CH₂-CH₃ |
The FT-IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1250 | Strong | C-O stretch (ester and carboxylic acid) |
Mass spectrometry data for Mono(2-ethyl-5-oxohexyl) adipate is available in public databases.[1] The fragmentation pattern in negative ion mode ESI-MS/MS is particularly informative.
| m/z | Relative Intensity | Possible Fragment |
| 271.1551 | [M-H]⁻ | Deprotonated molecule |
| 145.0509 | Moderate | Adipic acid fragment [HOOC(CH₂)₄COO]⁻ |
| 83.0507 | High | Fragment from the oxohexyl chain |
| 81.0347 | Moderate | Further fragmentation product |
Visualization of Workflows
Synthesis Workflow
Caption: Overall workflow for the synthesis of Mono(2-ethyl-5-oxohexyl) adipate.
Purification Workflow
Caption: Post-synthesis work-up and purification procedure.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of Mono(2-ethyl-5-oxohexyl) adipate. The provided experimental protocols, though based on established chemical principles and requiring optimization for specific laboratory conditions, offer a solid starting point for researchers. The comprehensive characterization data, including tabulated NMR, FT-IR, and MS information, will aid in the verification of the synthesized product. The visual workflows are intended to clarify the experimental process. This document is designed to be a valuable resource for scientists and professionals in the fields of analytical chemistry, toxicology, and drug development, facilitating further research into the metabolism and biological effects of DEHA.
